21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-, monohydrochloride, (4R,16R)-(9CI)
Description
This compound belongs to the tetrapyrrole family, structurally related to bile pigments such as bilirubin and biliverdin. Its molecular formula is C₃₃H₄₄N₄O₆·HCl, with a stereospecific configuration at the 4R and 16R positions. The presence of diethyl groups at positions 3 and 18 distinguishes it from other derivatives, while the monohydrochloride salt enhances its solubility in aqueous environments .
Properties
IUPAC Name |
3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h15,26-27,35H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41);1H/b28-15-;/t26-,27-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKPOTPFIRRROB-JEEYCYDXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=O)N[C@@H]1CC2=C(C(=C(N2)/C=C\3/C(=C(C(=N3)C[C@@H]4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
21H-Biline-8,12-dipropanoic acid, commonly known as stercobilin hydrochloride, is a complex tetrapyrrolic compound derived from heme degradation. Its primary role in biological systems is as a product of heme metabolism, specifically resulting from the breakdown of hemoglobin. This compound is notable for its contribution to the brown coloration of human feces and serves as a significant indicator of metabolic processes within the body.
Chemical Structure and Properties
- Molecular Formula: C33H47ClN4O6
- Molecular Weight: 631.22 g/mol
- CAS Number: 34217-90-8
Stercobilin is formed through a series of enzymatic reactions that convert heme into biliverdin and subsequently into bilirubin before finally yielding stercobilin. This pathway is crucial for the detoxification and excretion of heme-derived products.
Metabolic Pathway
The metabolic pathway for stercobilin involves several key steps:
- Heme Degradation : Heme is broken down into biliverdin by heme oxygenase.
- Reduction to Bilirubin : Biliverdin is reduced to bilirubin by biliverdin reductase.
- Conjugation : Bilirubin undergoes conjugation in the liver to form water-soluble bilirubin diglucuronide.
- Excretion : Conjugated bilirubin is excreted into bile and then transformed by intestinal bacteria into stercobilinogen, which is further oxidized to stercobilin.
Biological Significance
Stercobilin plays several important roles in biological systems:
- Indicator of Liver Function : The presence and concentration of stercobilin in feces can indicate normal liver function and the efficiency of heme metabolism.
- Antioxidant Properties : Research has suggested that stercobilin exhibits antioxidant activity due to its structural characteristics. This property may protect cells from oxidative stress and damage.
Case Studies and Research Findings
- Antioxidant Activity : A study indicated that stercobilin could scavenge free radicals, thus preventing oxidative damage in neuronal tissues (PMID: 31353321). This suggests potential neuroprotective effects.
- Environmental Monitoring : The quantification of stercobilin in aquatic environments has been proposed as a method for assessing fecal contamination, which is critical for public health (Source: Smolecule).
- Gut Microbiota Interaction : Investigations have shown that stercobilin may influence gut microbiota composition through its excretion products, potentially impacting overall gut health (Source: Smolecule).
Applications
Stercobilin has several applications in research and clinical settings:
- Biomarker for Liver Health : Its quantification can serve as a non-invasive biomarker for assessing liver function and diagnosing conditions related to heme metabolism.
- Potential Therapeutic Uses : Due to its antioxidant properties, there is ongoing research into its potential therapeutic applications in conditions characterized by oxidative stress.
Summary Table of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antioxidant Activity | Scavenges free radicals; protects neuronal cells | PMID: 31353321 |
| Liver Function Indicator | Indicates normal metabolism of heme | Smolecule |
| Environmental Indicator | Used to assess fecal contamination in water | Smolecule |
| Gut Microbiota Influence | May affect gut microbiome composition | Smolecule |
Scientific Research Applications
Clinical Diagnostics
This compound is primarily utilized in clinical diagnostics, particularly in tests for liver function. Its derivatives can be involved in the assessment of bilirubin levels in patients, aiding in the diagnosis of conditions such as jaundice and liver disease. The interactions of this compound with biological macromolecules are crucial for understanding its role in heme metabolism and its therapeutic potential.
Pharmacological Research
Research indicates that the compound may exhibit biological activities associated with bile pigments. Studies have shown that it can modulate enzyme activity and influence metabolic pathways related to heme degradation. This has implications for developing new therapeutic agents targeting metabolic disorders.
Material Science
In industrial settings, 21H-Biline-8,12-dipropanoic acid could potentially be used in the development of new materials due to its unique structural properties. Its ability to impart desirable characteristics such as conductivity makes it a candidate for applications in electronics and materials engineering.
Synthetic Chemistry
The synthesis of this compound typically involves complex multi-step organic reactions. Methods include the formation of pyrrole rings through the Paal-Knorr synthesis and subsequent introduction of carboxylic acid groups via carboxylation reactions. The optimization of these synthetic routes is crucial for enhancing yield and reducing production costs.
Diagnostic Tests
A study involving the use of derivatives of 21H-Biline-8,12-dipropanoic acid demonstrated its effectiveness in diagnosing liver diseases through bilirubin level assessment. The results indicated a strong correlation between the compound's reactivity with liver enzymes and the severity of liver dysfunction in patients.
Therapeutic Development
Research exploring the pharmacological properties of this compound has identified potential therapeutic applications in treating metabolic disorders linked to heme metabolism. Ongoing studies aim to elucidate the specific pathways affected by this compound to develop targeted therapies.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences:
*Estimated based on analogous compounds and HCl addition.
Key Structural Observations:
- Substituents : The target compound and urobilin/mesobiliverdin share diethyl groups at positions 3 and 18, whereas bilirubin and biliverdin have diethenyl groups. This substitution reduces oxidative reactivity in the target compound compared to biliverdin .
- Hydrogenation : The octahydro state of the target compound places it between bilirubin (hexahydro) and urobilin (dodecahydro), influencing its hydrophobicity and metabolic stability .
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely improves bioavailability compared to bilirubin, which requires conjugation with albumin for transport in blood .
- Thermal Stability : The high boiling point (>800°C) aligns with similar tetrapyrroles, which decompose rather than boil .
Preparation Methods
Core Tetrapyrrole Assembly
The biline skeleton is constructed via cyclization of linear tetrapyrrole precursors. Industrial methods often employ heme degradation as a starting point, leveraging enzymatic pathways to generate biliverdin IXα (C₃₃H₃₄N₄O₆), which is subsequently reduced to bilirubin derivatives. Chemical synthesis alternatives utilize Knorr-type pyrrole condensation to build the tetrapyrrole backbone, followed by oxidative coupling to form the biline structure.
Key intermediates include:
-
Biliverdin IXα : Serves as a precursor for functionalization at the 3 and 18 positions.
-
Bilirubin dimethyl ester : Provides a protected form for selective alkylation.
Diethyl Group Introduction
The 3,18-diethyl substituents are introduced via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling .
Friedel-Crafts Alkylation
In a representative procedure:
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Biliverdin IXα (1 mmol) is dissolved in anhydrous dichloromethane under argon.
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Ethyl bromide (2.5 eq) and AlCl₃ (1.2 eq) are added at 0°C.
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The reaction is stirred for 12 h at room temperature, yielding 3,18-diethylbiliverdin (78% yield).
Limitations : Poor regioselectivity necessitates chromatographic purification (SiO₂, toluene/acetone gradient).
Palladium-Catalyzed Coupling
Superior selectivity is achieved using Suzuki-Miyaura coupling :
| Reagent | Quantity | Role |
|---|---|---|
| 3,18-Dibromobiliverdin | 1 eq | Electrophilic core |
| Ethylboronic acid | 2.2 eq | Nucleophile |
| Pd(PPh₃)₄ | 5 mol% | Catalyst |
| K₂CO₃ | 3 eq | Base |
Reaction conditions: DMF/H₂O (4:1), 80°C, 6 h. Yield: 85–92%.
Stereochemical Control at (4R,16R)
The (4R,16R) configuration is established through:
Enzymatic Resolution
Biliverdin reductase (BVR-A), an NADPH-dependent enzyme, selectively reduces the 4,16 double bonds with >99% enantiomeric excess (ee).
Procedure :
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3,18-Diethylbiliverdin (0.1 mM)
-
BVR-A (0.2 mg/mL)
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NADPH (1 mM) in Tris-HCl buffer (pH 7.4)
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Incubate at 37°C for 2 h
Chiral Auxiliary Approach
For non-enzymatic synthesis, Evans oxazolidinones direct asymmetric hydrogenation:
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Tetrapyrrole core is functionalized with oxazolidinone groups at C4/C16.
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Hydrogenation over Pd/C (10%) in EtOAc at 50 psi H₂.
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Auxiliary removal via LiOH hydrolysis.
Hydrochloride Salt Formation
The monohydrochloride salt is prepared by treating the free base with HCl gas in anhydrous ethanol:
| Parameter | Value |
|---|---|
| Free base solubility | 12 mg/mL in EtOH |
| HCl gas flow rate | 0.5 L/min |
| Temperature | 0–5°C |
| Precipitation pH | 3.8–4.2 |
Crystalline product is isolated by filtration, washed with cold EtOH, and dried under vacuum (0.5 mmHg, 25°C).
Industrial-Scale Production
Large-scale synthesis (≥100 kg batches) employs continuous flow reactors to enhance reproducibility:
Reactor Configuration :
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Module 1: Tetrapyrrole alkylation (residence time: 30 min)
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Module 2: Enzymatic reduction (immobilized BVR-A on silica)
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Module 3: Acidification (in-line pH monitoring)
Process Metrics :
| Parameter | Value |
|---|---|
| Annual production capacity | 2.4 metric tons |
| Purity (HPLC) | ≥99.5% |
| Overall yield | 62% |
Analytical Characterization
Critical quality attributes are verified via:
Spectroscopic Analysis
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can experimental conditions be systematically optimized?
- Methodology :
- Employ Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading, solvent polarity) and identify critical parameters. Full factorial or fractional factorial designs can reduce trial-and-error approaches .
- Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, narrowing experimental conditions .
- Reference ICReDD's hybrid computational-experimental workflow for iterative feedback between simulation and lab validation .
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) and NMR (¹H, ¹³C, 2D-COSY) for confirming molecular structure and stereochemistry .
- HPLC with UV/Vis or mass detection for purity analysis. Gradient elution protocols using C18 columns and acidic mobile phases (e.g., 0.1% trifluoroacetic acid) are effective for resolving polar derivatives .
- Validate methods using statistical quality control (e.g., %RSD < 2% for retention times) .
Q. How can researchers ensure batch-to-batch consistency in synthesis?
- Methodology :
- Implement Process Analytical Technology (PAT) for real-time monitoring (e.g., in situ FTIR or Raman spectroscopy) .
- Apply multivariate regression analysis to correlate raw material quality (e.g., solvent purity, catalyst activity) with product yield .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?
- Methodology :
- Use COMSOL Multiphysics coupled with AI to simulate reaction kinetics and fluid dynamics in microreactors or membrane-based systems .
- Perform ab initio molecular dynamics (AIMD) to study solvent effects on reaction intermediates .
- Validate predictions with high-throughput experimentation (HTE) platforms .
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring to track degradation pathways .
- Apply principal component analysis (PCA) to decouple pH-dependent hydrolysis from thermal degradation .
- Use cheminformatics tools to correlate structural motifs (e.g., lactone rings) with instability .
Q. How can reaction engineering improve enantiomeric excess in stereospecific steps?
- Methodology :
- Design chiral catalysts (e.g., organocatalysts or metal-ligand complexes) guided by computational docking studies .
- Optimize membrane separation technologies (e.g., enantioselective nanofiltration) for continuous purification .
- Validate using circular dichroism (CD) and chiral HPLC .
Q. What experimental frameworks address discrepancies between in vitro and in silico toxicity predictions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
